

# Application Notes and Protocols for Testing Plastic Degradation by Microbacterium esteraromaticum

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These application notes provide a detailed protocol for testing the degradation of polystyrene (PS) and polyethylene (PE) by the bacterium Microbacterium esteraromaticum. The protocols cover the preparation of materials, cultivation of the microorganism, and analysis of plastic degradation through various analytical techniques.

## Introduction

Plastic pollution is a significant environmental concern. Microbacterium esteraromaticum, a non-pathogenic microorganism, has demonstrated the ability to degrade common plastics such as polystyrene and polyethylene, offering a potential bioremediation solution. This document outlines the experimental procedures to culture Microbacterium esteraromaticum with PS or PE as the sole carbon source and to quantify the extent of degradation. A recent study demonstrated that Microbacterium esteraromaticum SW3 can degrade PS and PE at rates of 13.17% and 5.39%, respectively, over a 21-day period.<sup>[1]</sup> The degradation process involves the secretion of enzymes, including manganese peroxidase and lipase.<sup>[1]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data from studies on plastic degradation by Microbacterium esteraromaticum SW3.<sup>[1]</sup>

Parameter	Polystyrene (PS)	Polyethylene (PE)
Optimal Concentration	2% (w/v)	2% (w/v)
Optimal Temperature	35°C	35°C
Optimal pH	6.3	6.3
Degradation Rate (21 days)	13.17%	5.39%
Key Enzymes Involved	Manganese Peroxidase, Lipase	Manganese Peroxidase, Lipase
Degradation Products	Alkanes, Ketones, Carboxylic acids, Esters	Alkanes, Ketones, Carboxylic acids, Esters

## Experimental Protocols

### Preparation of Materials

#### 3.1.1. Plastic Sample Preparation

- Obtain polystyrene (PS) and polyethylene (PE) films or powders.
- If using films, cut them into small pieces (e.g., 1x1 cm).
- Wash the plastic samples with a 2% (w/v) sodium dodecyl sulfate (SDS) solution for 4 hours to remove any surface contaminants and adhering microbial biomass.[\[2\]](#)
- Rinse the samples thoroughly with sterile deionized water.
- Dry the plastic samples in an oven at 60°C until a constant weight is achieved.
- Sterilize the plastic samples using UV irradiation for 30 minutes on each side.

#### 3.1.2. Mineral Salt Medium (MSM) Preparation

Prepare the mineral salt medium with the following composition per liter of deionized water. This medium will provide essential nutrients for the bacteria, with the plastic serving as the sole carbon source.[\[3\]](#)[\[4\]](#)

- Macronutrients:
  - $\text{K}_2\text{HPO}_4$ : 1.0 g
  - $\text{KH}_2\text{PO}_4$ : 0.5 g
  - $(\text{NH}_4)_2\text{SO}_4$ : 1.0 g
  - $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ : 0.2 g
  - $\text{NaCl}$ : 0.1 g
  - $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ : 0.02 g
- Trace Element Solution (1 ml/L):
  - $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ : 0.001 g/L
  - $\text{MnSO}_4 \cdot \text{H}_2\text{O}$ : 0.0005 g/L
  - $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ : 0.001 g/L

#### Instructions:

- Dissolve the macronutrients in 900 ml of deionized water.
- Adjust the pH to 6.3 using 1M HCl or 1M NaOH.[\[1\]](#)
- Add the trace element solution.
- Bring the final volume to 1 liter with deionized water.
- Sterilize the medium by autoclaving at 121°C for 15 minutes.

## Cultivation of *Microbacterium esteraromaticum*

- Inoculate a sterile flask containing 50 ml of nutrient broth with a pure culture of *Microbacterium esteraromaticum*.

- Incubate the culture at 35°C with shaking at 150 rpm for 24-48 hours, or until the culture reaches the exponential growth phase.
- Harvest the bacterial cells by centrifugation at 5000 rpm for 10 minutes.
- Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove any residual nutrient broth.
- Resuspend the cell pellet in sterile MSM to a desired optical density (e.g., OD<sub>600</sub> of 1.0).
- In a sterile 250 ml Erlenmeyer flask, add 50 ml of sterile MSM and the pre-weighed sterile plastic sample (2% w/v).
- Inoculate the flask with 1 ml of the prepared *Microbacterium esteraromaticum* suspension.
- Prepare a control flask containing MSM and the plastic sample without the bacterial inoculum.
- Incubate the flasks at 35°C with shaking at 150 rpm for 21 days.

## Analysis of Plastic Degradation

### 3.3.1. Weight Loss Determination

- After the incubation period, carefully remove the remaining plastic pieces from the culture medium.
- Wash the plastic pieces with 2% (w/v) SDS solution to remove the biofilm, followed by a thorough rinse with deionized water.
- Dry the plastic pieces at 60°C to a constant weight.
- Calculate the percentage of weight loss using the following formula:

$$\text{Weight Loss (\%)} = [(\text{Initial Weight} - \text{Final Weight}) / \text{Initial Weight}] \times 100$$

### 3.3.2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify changes in the functional groups on the plastic surface, indicating biodegradation.[1][5]

- Sample Preparation: The dried plastic films from the degradation experiment are used directly.
- Analysis:
  - Record the FTIR spectra of the control and bacterially-treated plastic samples.
  - Use an FTIR spectrometer in the Attenuated Total Reflectance (ATR) mode.
  - Scan the samples in the wavenumber range of 4000 to 400  $\text{cm}^{-1}$ .
  - Look for the appearance or increase in the intensity of peaks corresponding to carbonyl ( $\text{C}=\text{O}$ , around 1715  $\text{cm}^{-1}$ ) and hydroxyl ( $-\text{OH}$ , broad peak around 3400  $\text{cm}^{-1}$ ) groups, which are indicative of oxidation and hydrolysis of the polymer chains.[6][7][8]

### 3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

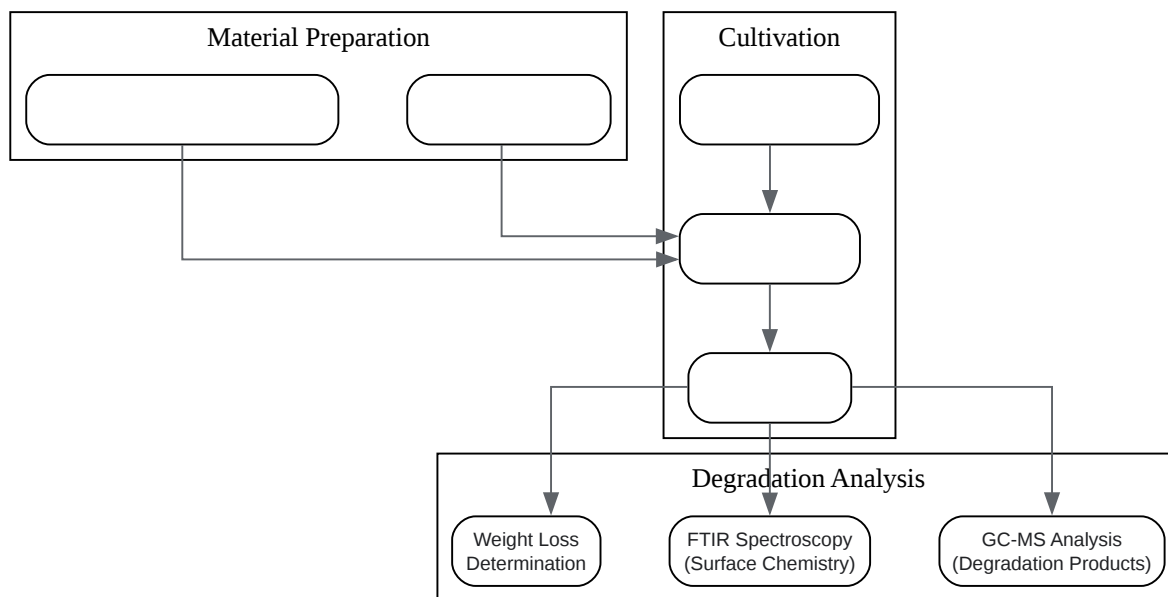
GC-MS is used to identify the low molecular weight degradation byproducts released into the culture medium.[1]

- Sample Preparation (Liquid-Liquid Extraction):
  - Centrifuge the culture medium to remove bacterial cells.
  - Take the supernatant and acidify it to pH 2 with HCl.
  - Extract the supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  - Combine the organic extracts and dry them over anhydrous sodium sulfate.
  - Concentrate the extract using a rotary evaporator.
  - Derivatize the sample if necessary (e.g., for carboxylic acids) using a suitable agent like BSTFA.

- GC-MS Analysis:
  - Injector Temperature: 250°C
  - Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  - Oven Temperature Program:
    - Initial temperature: 50°C, hold for 2 minutes.
    - Ramp to 280°C at a rate of 10°C/minute.
    - Hold at 280°C for 10 minutes.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).
  - MS Detector:
    - Ion Source Temperature: 230°C
    - Scan Range: m/z 40-550
  - Identify the degradation products by comparing the mass spectra with a library (e.g., NIST).

## Visualizations

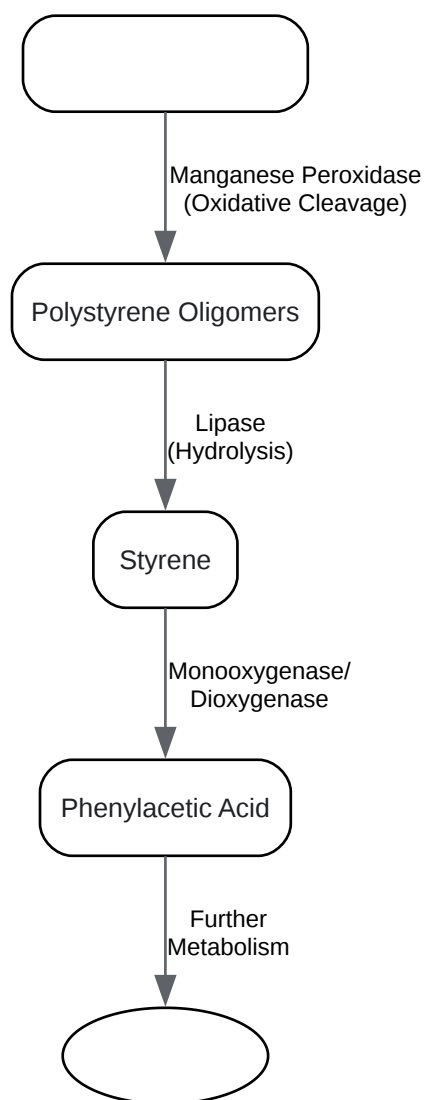
## Experimental Workflow



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Caption: Experimental workflow for testing plastic degradation.

## Proposed Metabolic Pathway for Polystyrene Degradation

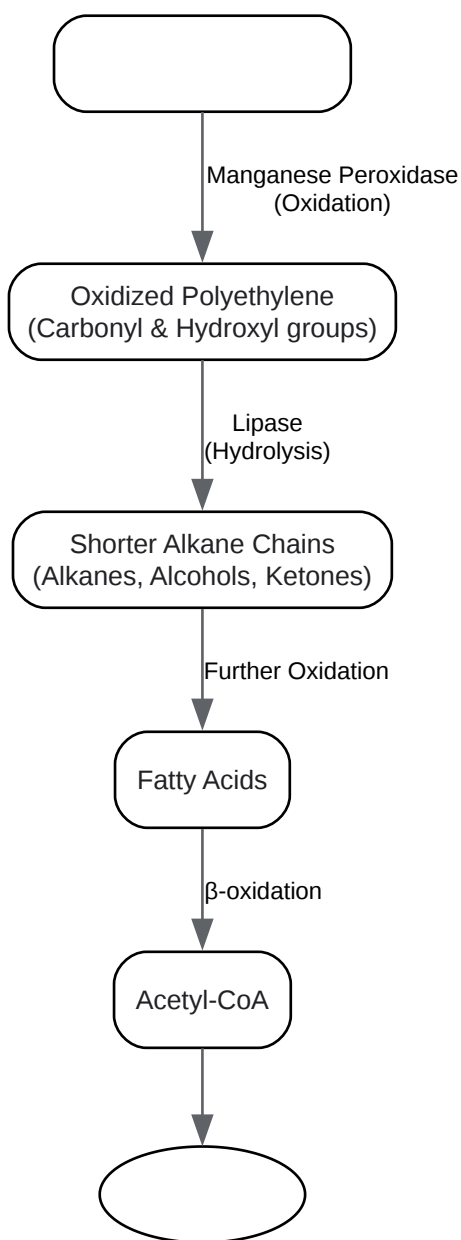


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Caption: Proposed metabolic pathway for polystyrene degradation.

## Proposed Metabolic Pathway for Polyethylene Degradation





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Caption: Proposed metabolic pathway for polyethylene degradation.

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